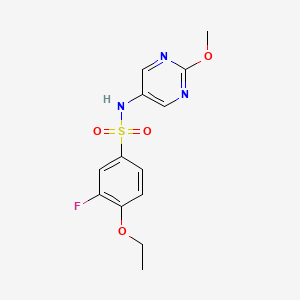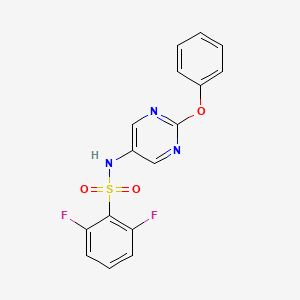
4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide” is a compound that belongs to the class of drugs known as sulfonamides . Sulfonamides are synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .
Synthesis Analysis
The synthesis of sulfonamides like “this compound” often involves the use of chlorosulfonic acid . An alternative synthetic process has been investigated that partially substitutes HSO3Cl by PCl5 as the chlorination agent . This process can decrease the molar ratio of HSO3Cl to acetanilide (the main raw material) from 4.96 to 2.1 using CCl4 as the diluent . The addition of a small amount of NH4Cl was found to significantly increase the yield .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by single-crystal X-ray diffraction . In the crystal, interactions between the phenyl and pyrimidine groups of neighboring molecules form molecular chains parallel to [010] . Adjacent molecular chains are linked by N—H N hydrogen-bonding interactions between the pyrimidine and amine groups of neighboring molecules, resulting in a three-dimensional network .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include chlorosulfonation and the replacement of chlorine with an amino group . The resulting compound undergoes hydrolysis to produce the sulfonamide .科学研究应用
4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide has been studied for a variety of scientific research applications. It has been used as a tool to study the function of specific receptors in the body, such as the serotonin 5-HT2A receptor. It has also been used to study the effects of specific drugs on the body, such as the anticonvulsant drug lamotrigine. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases and disorders, such as depression, anxiety, and schizophrenia.
作用机制
Target of Action
The primary targets of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide, like other sulfonamides, are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This disruption affects the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and multiplication . The effects of the drug give rise to hindrances in cell division, making the sulfonamides bacteriostatic rather than bactericidal .
Pharmacokinetics
Sulfonamides in general are known to bereadily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids and proteins, which are essential for bacterial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation might be an important elimination process for light-sensitive pharmaceuticals, such as sulfonamides . The efficacy of inhibition can also improve with a rise in the concentration of the compound and decline with a rise in temperature .
实验室实验的优点和局限性
The use of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide in laboratory experiments has a number of advantages. Firstly, it is a relatively simple and cost-effective compound to synthesize, which makes it ideal for use in laboratory experiments. Secondly, it is highly versatile and can be used to study a variety of different biochemical and physiological processes. Finally, it is a highly specific compound and can be used to study the effects of specific drugs on the body.
However, there are also some limitations to the use of this compound in laboratory experiments. Firstly, its mechanism of action is not fully understood and further research is needed to fully understand its effects. Additionally, it can be difficult to control the dosage of this compound in laboratory experiments, which can lead to unpredictable results. Finally, there is a lack of long-term studies on the effects of this compound, which makes it difficult to assess its safety and efficacy in the long-term.
未来方向
There are a number of potential future directions for the research of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide. Firstly, further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on the body. Secondly, further studies are needed to assess the safety and efficacy of this compound in the long-term. Additionally, research is needed to develop more effective methods of synthesizing this compound and to create more specific and potent analogues of this compound. Finally, research is needed to assess the potential of this compound as a therapeutic agent for the treatment of various diseases and disorders.
合成方法
4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide can be synthesized from commercially available starting materials via a series of reactions. The first step involves the reaction of 4-acetylbenzenesulfonamide with ethyl 2-ethoxy-5-pyrimidinecarboxylate in a solvent such as acetonitrile or dimethylformamide. This reaction yields an intermediate which is then reacted with ethyl chloroformate in a solvent such as acetonitrile or dimethylformamide. The product of this reaction is then reacted with an acid such as hydrochloric acid to yield the desired this compound. This synthesis method is simple and cost-effective and can be easily scaled up for large-scale production.
安全和危害
Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . Non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
生化分析
Biochemical Properties
Based on its structural similarity to other sulfonamides, it can be inferred that it may interact with various enzymes and proteins in the body . For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This inhibition subsequently hinders bacterial DNA growth and cell division or replication .
Molecular Mechanism
The exact molecular mechanism of action of 4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide is not known. Sulfonamides are known to exert their effects at the molecular level through various mechanisms. For instance, they inhibit the enzyme dihydropteroate synthetase, thereby preventing the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division or replication .
Temporal Effects in Laboratory Settings
Sulfonamides are generally not readily biodegradable , suggesting that this compound may also exhibit stability over time.
Dosage Effects in Animal Models
Sulfonamides are known to cause various side effects, including diseases of the digestive and respiratory tracts, when used in large doses .
Metabolic Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate .
Transport and Distribution
Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .
Subcellular Localization
Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .
属性
IUPAC Name |
4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-14-15-8-12(9-16-14)17-22(19,20)13-6-4-11(5-7-13)10(2)18/h4-9,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPXWQSECGCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6429066.png)
![1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6429081.png)
![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)
![3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6429091.png)
![2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide](/img/structure/B6429096.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)
![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)


![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)

![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)